The Structural Basis of AT1's Selectivity for BRD4: A Deep Dive into PROTAC-Mediated Degradation
The Structural Basis of AT1's Selectivity for BRD4: A Deep Dive into PROTAC-Mediated Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of target proteins rather than merely inhibiting their function. AT1, a PROTAC composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the (+)-JQ1 ligand for the bromodomain and extra-terminal (BET) family of proteins, demonstrates remarkable selectivity for the degradation of BRD4 over its closely related family members, BRD2 and BRD3. This technical guide elucidates the structural underpinnings of this selectivity, providing a comprehensive overview of the key molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this system. The insights presented herein are critical for the rational design of next-generation selective protein degraders.
Introduction: The PROTAC Approach to Targeted Protein Degradation
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target by the proteasome.[1] This "event-driven" pharmacology offers several advantages over traditional "occupancy-driven" inhibition, including the potential for catalytic activity and the ability to target proteins previously considered "undruggable".[2]
AT1 is a highly selective BRD4 degrader that was developed through a structure-guided design approach.[3][4] Its design was informed by the crystal structure of the ternary complex formed by the PROTAC MZ1, the second bromodomain of BRD4 (BRD4BD2), and the VHL E3 ligase complex.[3][5] This guide will delve into the structural details of this ternary complex and explain how these insights led to the creation of the highly selective AT1.
The Structural Basis of Selectivity: Insights from the MZ1 Ternary Complex
The foundation for understanding AT1's selectivity lies in the crystal structure of the BRD4BD2:MZ1:VHL ternary complex.[3][5] This structure revealed that the PROTAC does not simply act as a passive linker, but instead induces new protein-protein interactions between BRD4BD2 and VHL, leading to a highly cooperative and stable complex.[6][7]
Cooperative Ternary Complex Formation
The key to the selectivity of PROTACs like MZ1 and AT1 is the concept of cooperativity (α) . In this context, cooperativity refers to the enhanced binding affinity of one protein for the PROTAC when the other protein is already bound. A cooperativity value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Isothermal titration calorimetry (ITC) studies have shown that the formation of the BRD4BD2:MZ1:VHL complex is highly cooperative.[3] This cooperativity arises from favorable protein-protein interactions between BRD4BD2 and VHL that are only possible when they are brought together by the PROTAC.[8] These induced interactions are a critical determinant of the selectivity of degradation.[9]
Structure-Guided Design of AT1
The crystal structure of the MZ1 ternary complex showed that the polyethylene glycol (PEG) linker of MZ1 folds back on itself.[3] This observation led to the hypothesis that a shorter, more rigid linker could better discriminate between the different BET family members.[1] AT1 was designed based on this principle, connecting the VHL ligand and the JQ1 moiety through a more direct vector identified from the MZ1 complex structure.[1][3] This design resulted in a PROTAC that retains strong binding to BRD4BD2 and VHL but exhibits significantly reduced activity against BRD2 and BRD3.[3][4]
The selectivity of AT1 for BRD4, particularly the BRD4BD2 domain, is therefore a direct consequence of the specific and cooperative protein-protein interactions it induces upon forming a ternary complex with VHL. The subtle differences in the surface residues of the bromodomains of BRD2 and BRD3 are sufficient to disfavor the formation of a stable and cooperative ternary complex with AT1 and VHL.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the binding and degradation activity of AT1.
Table 1: Binary and Ternary Complex Binding Affinities of AT1
| Binding Interaction | Technique | Kd (nM) | Reference |
| AT1 : BRD4BD2 | ITC | 45 | [10] |
| AT1 : VHL | ITC | 335 | [10] |
| VHL : AT1:BRD4BD2 (Ternary) | ITC | 47 | [10] |
Table 2: Thermodynamic and Stability Data for the AT1:BRD4BD2:VHL Ternary Complex
| Parameter | Technique | Value | Reference |
| Cooperativity (α) | ITC | 7 | [10] |
| ΔG (Gibbs Free Energy) | ITC | -21.2 kcal/mol | [10] |
| t1/2 (Half-life) | SPR | 26 s | [10] |
Table 3: Cellular Degradation Activity of AT1
| Cell Line | Target | Parameter | Value (nM) | Reference |
| HeLa | BRD4 | DC50 (24h) | 30-100 | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the structural and functional properties of AT1.
Isothermal Titration Calorimetry (ITC)
Purpose: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human BRD4 bromodomains (BD1 and BD2) and the VHL-ElonginB-ElonginC (VCB) complex.
-
Perform extensive dialysis of all protein samples into the same buffer batch (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.[11]
-
Prepare a stock solution of AT1 in the same dialysis buffer, with a final DMSO concentration matched across all solutions and kept to a minimum (e.g., <2%).
-
Accurately determine the concentrations of all proteins and the PROTAC.
-
-
ITC Experiment (Binary Titration):
-
Load the protein (e.g., 20-50 µM BRD4BD2) into the sample cell of the ITC instrument.
-
Load the PROTAC (e.g., 200-500 µM AT1) into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 2 µL every 180 seconds).[12]
-
Record the heat changes upon each injection.
-
-
ITC Experiment (Ternary Titration):
-
To determine the ternary Kd and cooperativity, pre-saturate one of the proteins with the PROTAC. For example, incubate BRD4BD2 with a slight molar excess of AT1.
-
Load the pre-formed binary complex into the sample cell.
-
Load the second protein (e.g., VCB complex) into the titration syringe.
-
Perform the titration as described for the binary experiment.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Calculate cooperativity (α) using the equation: α = Kd(binary protein 1) / Kd(ternary protein 1).
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Purpose: To detect and quantify the formation of the ternary complex in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Use tagged proteins, for example, His-tagged BRD4 and GST-tagged VHL.
-
Use AlphaLISA Nickel Chelate Acceptor beads to bind the His-tagged protein and Anti-GST Donor beads to bind the GST-tagged protein.[13]
-
Prepare serial dilutions of the PROTAC (AT1).
-
-
Assay Procedure:
-
In a 384-well microplate, add the His-tagged BRD4, GST-tagged VHL, and the PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation (e.g., 60-90 minutes at room temperature).[14]
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
The formation of the ternary complex brings the Donor and Acceptor beads into close proximity, resulting in a luminescent signal.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that do not contribute to the proximity signal. The peak of the curve represents the optimal concentration for ternary complex formation.
-
X-ray Crystallography of a PROTAC Ternary Complex
Purpose: To determine the three-dimensional structure of the PROTAC-induced ternary complex at atomic resolution.
Methodology:
-
Protein Expression and Purification:
-
Co-express the components of the VHL-ElonginB-ElonginC (VCB) complex and purify it to high homogeneity.[3]
-
Express and purify the target bromodomain (e.g., BRD4BD2).
-
Verify the purity and monodispersity of the protein preparations by SDS-PAGE and size-exclusion chromatography.
-
-
Ternary Complex Formation and Crystallization:
-
Incubate the VCB complex and the bromodomain with a slight molar excess of the PROTAC to form the ternary complex.
-
The stability and cooperativity of the ternary complex are critical for successful crystallization.[15]
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop).
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with known structures of the individual components as search models.
-
Build and refine the model of the ternary complex, including the PROTAC molecule, into the electron density map.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the structural basis of AT1's selectivity for BRD4.
Caption: The general mechanism of action for a PROTAC like AT1.
Caption: Formation of the cooperative ternary complex.
References
- 1. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
